molecular formula C11H20O2 B1586211 Methyl 9-decenoate CAS No. 25601-41-6

Methyl 9-decenoate

Cat. No.: B1586211
CAS No.: 25601-41-6
M. Wt: 184.27 g/mol
InChI Key: SBIGSHCJXYGFMX-UHFFFAOYSA-N
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Description

Methyl 9-decenoate is an organic compound with the molecular formula C11H20O2. It is an ester derived from 9-decenoic acid and methanol. This compound is characterized by a long carbon chain with a double bond at the ninth position and a methyl ester functional group. This compound is commonly used in various chemical reactions and industrial applications due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 9-decenoate is typically synthesized through olefin metathesis reactions. One common method involves the metathesis of unsaturated fatty acids, such as methyl oleate, using ruthenium-based catalysts. The reaction conditions often include mild temperatures and pressures to ensure high selectivity and yield .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale metathesis processes. These processes utilize renewable feedstocks like vegetable oils and fatty acid methyl esters. The metathesis reaction is followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 9-decenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biodiesel Production

Methyl 9-decenoate is primarily studied for its potential as a biodiesel component. Its properties contribute to improved fuel characteristics:

  • Higher Energy Content : Compared to traditional biodiesel sources.
  • Lower Emissions : Studies indicate that biodiesel blends containing this compound exhibit reduced NOx emissions compared to conventional diesel fuels .

Case Study: Combustion Characteristics

Research conducted at Lawrence Livermore National Laboratory demonstrated that this compound's combustion characteristics can be modeled effectively, showing its potential as an alternative fuel source. The study compared its oxidation kinetics to those of other biodiesel fuels, revealing favorable combustion properties under various conditions .

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves as an excipient or carrier for active pharmaceutical ingredients (APIs). Its fatty acid structure enhances drug solubility and bioavailability, making it valuable in drug formulations:

  • Stability Improvement : Enhances the stability of sensitive compounds.
  • Bioavailability Enhancement : Facilitates better absorption in biological systems .

Agricultural Applications

This compound has been investigated for its potential as a biopesticide and growth enhancer. Preliminary studies suggest:

  • Insecticidal Properties : Research indicates activity against pests such as the red flour beetle (Tribolium castaneum) and potential antimicrobial properties .
  • Plant Growth Promotion : Derivatives of this compound may interact beneficially with plant metabolic pathways, enhancing growth and resistance to diseases.

Analytical Chemistry

Due to its well-defined chemical structure, this compound is used as a reference standard in analytical techniques like Gas Chromatography (GC). This application is crucial for:

  • Identifying Unknown Compounds : Assists in quantifying compounds with similar properties.
  • Quality Control : Ensures consistency in biodiesel production and other applications.

Mechanism of Action

The mechanism of action of methyl 9-decenoate involves its interaction with molecular targets through its ester and alkene functional groups. The ester group can undergo hydrolysis to release 9-decenoic acid, which can further participate in various biochemical pathways. The double bond in the alkene group allows for reactions such as metathesis and polymerization, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

    Methyl oleate: An ester of oleic acid with a similar structure but a longer carbon chain.

    Methyl linoleate: An ester of linoleic acid with two double bonds.

    Methyl stearate: A saturated ester with no double bonds.

Uniqueness: Methyl 9-decenoate is unique due to its specific position of the double bond and the presence of the ester group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, this compound offers a balance of reactivity and stability, making it suitable for various applications .

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing methyl 9-decenoate via ethenolysis of methyl oleate?

this compound is synthesized through ethenolysis of methyl oleate using ruthenium-based catalysts. The first-generation Grubbs catalyst (bis(tricyclohexylphosphine)benzylideneruthenium dichloride) achieves high selectivity (>90%) for this compound and 1-decene at 25°C under 60 psig ethylene pressure. However, catalyst turnover remains limited (~340,000 TON for advanced catalysts), necessitating process optimization for industrial scalability .

Q. Which analytical techniques are critical for characterizing this compound purity and structure?

Gas chromatography (GC) quantifies reaction yields, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity (e.g., double bond position at C9). Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight (184.2753 g/mol) and functional groups (ester, alkene). NIST-standardized data ensure reproducibility .

Q. How does this compound differ from structurally similar esters (e.g., ethyl 9-decenoate) in reactivity?

The methyl ester group in this compound reduces steric hindrance compared to ethyl esters, enhancing its utility in metathesis reactions. The terminal double bond (C9) increases susceptibility to cross-metathesis with ethylene, favoring linear product formation over isomerization .

Advanced Research Questions

Q. What mechanistic challenges arise during the ethenolysis of methyl oleate to this compound?

Catalyst deactivation via phosphine ligand dissociation and ethylene-induced carbene degradation limits turnover. Computational modeling reveals that steric effects from the methyl ester group reduce catalyst-substrate binding efficiency, necessitating ligand modifications (e.g., cyclic alkyl amino carbenes) to stabilize active intermediates .

Q. How can this compound be leveraged to synthesize bio-based polymers?

this compound serves as a precursor for cyclic carbonate-methyl ester (CC-ME) monomers via epoxidation and CO₂ insertion. Polymerization with diamines yields non-isocyanate poly(amide-hydroxyurethane)s (PAHUs) with tunable mechanical properties (e.g., melt processability, microphase separation), validated by DSC, SAXS, and tensile testing .

Q. What strategies reconcile contradictory data on catalyst performance in this compound synthesis?

Discrepancies in catalyst efficiency (e.g., Hoveyda-Grubbs catalyst IV vs. catalyst III) arise from reaction temperature and ethylene pressure variations. Controlled studies at 20°C and 1 bar ethylene confirm catalyst III achieves 93% conversion with 93% selectivity, whereas higher pressures (>1 bar) marginally improve yields but exacerbate side reactions .

Q. How do substrate electronic properties influence this compound metathesis outcomes?

Electron-rich substrates (e.g., styrene) stabilize ruthenium-carbene intermediates via π-orbital interactions, increasing terminal alkene selectivity. Steric bulk in substrates (e.g., allyl trimethylsilane) directs metathesis pathways, minimizing homodimerization of this compound .

Q. Methodological Guidance

Designing experiments to optimize this compound yield in scaled ethenolysis:
Use a factorial design to test variables: catalyst loading (0.1–1.0 mol%), ethylene pressure (1–10 bar), and solvent polarity (toluene vs. ionic liquids). Monitor conversion via GC and quantify byproducts (e.g., 9-octadecene) to identify kinetic vs. thermodynamic control regimes .

Addressing reproducibility issues in this compound-based polymer synthesis:
Standardize monomer purification (e.g., silica gel chromatography for CC-ME) and polymerization conditions (N₂ atmosphere, 120°C). Use GPC to track molecular weight distributions and FTIR to confirm urethane linkage formation .

Statistical approaches for analyzing this compound reaction kinetics:
Apply time-resolved in situ IR spectroscopy to derive rate constants for catalyst initiation and propagation. Use Arrhenius plots to model activation energies for competing pathways (cross-metathesis vs. isomerization) .

Q. Data Contradictions and Resolution

Conflicting reports on this compound stability under prolonged storage:
Degradation via hydrolysis or oxidation is pH- and temperature-dependent. Store under inert gas at −20°C with molecular sieves. Validate stability via periodic NMR analysis to detect ester hydrolysis or alkene epoxidation .

Discrepancies in catalytic turnover numbers (TON) across studies:
TON variability stems from differences in ethylene purity and residual moisture. Rigorous substrate drying (e.g., activated alumina) and ethylene purification (molecular sieves) improve catalyst lifetime .

Q. Emerging Applications

Q. Can this compound-derived monomers replace petroleum-based plasticizers?

Preliminary studies show CC-ME-based PAHUs exhibit low glass transition temperatures (Tg ~ −40°C) and high elongation (>300%), comparable to phthalate alternatives. Lifecycle assessments are needed to evaluate sustainability .

Feasibility of this compound as a pheromone analog in agrochemical research:
Structural similarity to insect pheromones (e.g., 9-ketodecenoate) enables bioactivity testing via electrophysiological assays (GC-EAD). Modify ester alkyl chains to enhance species-specific binding .

Properties

IUPAC Name

methyl dec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3H,1,4-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIGSHCJXYGFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30365139
Record name methyl 9-decenoate
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

25601-41-6
Record name Methyl 9-decenoate
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Record name Methyl 9-decenoate
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Record name 9-Decenoic acid, methyl ester
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Record name methyl 9-decenoate
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Record name Methyl dec-9-enoate
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Synthesis routes and methods I

Procedure details

Preferably, the cross metathesis reaction with acrylonitrile is carried out with a compound chosen from 9-decenoic acid or methyl 9-decenoate, resulting from the ethenolysis of oleic acid or methyl oleate, 10-undecenoic acid or methyl 10-undecenoate, resulting from the cracking of ricinoleic acid or methyl ricinoleate, oleic acid or methyl oleate, 9-octadecenedioic acid or methyl 9-octadecenedioate, resulting from the homometathesis or fermentation of oleic acid, erucic acid and methyl erucate, or 12-tridecenoic acid or methyl 12-tridecenoate, resulting from lesquerolic acid.
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Synthesis routes and methods II

Procedure details

The ethylenolysis of methyl oleate was used as a test to determine the activity of (PCy3)Cl2Ru(3-pentafluorophenyl-6,8-diisopropoxyinden-1-ylidene). A catalyst compound stock solution (0.1379 mM) was made by dissolving the catalyst compound in anhydrous dichloromethane. Methyl oleate (0.87 g, 1.0 mL), catalyst compound stock solution (0.906 g), dichloromethane (4.12 g), and tetradecane (0.152 g) as an internal standard were placed in a Fisher-Porter bottle equipped with a stir bar. The vessel was then filled with ethylene to 150 psig and placed in an oil bath heated to 40° C. for 3 hours. The vessel was then depressurized and 5 drops ethyl vinyl ether added to stop the reaction. A sample was analyzed by gas chromatography. The cross-metathesis reaction yielded 18.5% 1-decene and methyl-9-decenoate with 99% selectivity 1-Decene and methyl-9-decenoate yields corresponded to 4300 turnovers of decene per equivalent of ruthenium.
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(PCy3)Cl2Ru(3-pentafluorophenyl-6,8-diisopropoxyinden-1-ylidene)
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99%

Synthesis routes and methods III

Procedure details

Methyl oleate (20 mol) and a second-generation Grubbs' catalyst (e.g., C827, 25 ppm) are added to a Parr Reactor and degassed with argon for 1 hr. 1-Butene is added while heating to 60° C. while keeping the pressure of the reaction between about 25 to about 60 psi. The 1-butene is added using a one-way check valve to prevent backflow into the 1-butene cylinder. After 4 hrs, the pressure is released and vented into the fume hood. After allowing the reactor to cool to room temperature, a 50 ml 1M tris-hydroxymethylphosphine (THMP) solution in isopropanol (IPA) (50 mol equiv.) is added, and the reactor is degassed with argon and heated to 60° C. for 18 hrs. The reactor is then again allowed to cool to room temperature. The crude reaction product is then washed with water and brine. The washed reaction product is them dried over sodium sulfate, filtered, and distilled to provide 1-decene, 3-dodecene, 9-decenoic acid methyl ester, and 9-dodecenoic acid methyl ester.
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Synthesis routes and methods IV

Procedure details

A process according to claim 17 wherein methyl oleate is reacted with ethylene to produce 1-decene and methyl 9-decen-1-oate.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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